Ethyl 2-cyano-3-(3,4-difluorophenyl)prop-2-enoate
Description
Properties
Molecular Formula |
C12H9F2NO2 |
|---|---|
Molecular Weight |
237.20 g/mol |
IUPAC Name |
ethyl 2-cyano-3-(3,4-difluorophenyl)prop-2-enoate |
InChI |
InChI=1S/C12H9F2NO2/c1-2-17-12(16)9(7-15)5-8-3-4-10(13)11(14)6-8/h3-6H,2H2,1H3 |
InChI Key |
DLTJIBLUUMKTIU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CC1=CC(=C(C=C1)F)F)C#N |
Origin of Product |
United States |
Preparation Methods
The synthesis of ethyl 2-cyano-3-(3,4-difluorophenyl)prop-2-enoate typically involves the reaction of ethyl cyanoacetate with 3,4-difluorobenzaldehyde in the presence of a base such as piperidine . The reaction is carried out under reflux conditions in a suitable solvent like ethanol. The product is then purified by recrystallization or column chromatography to obtain the desired compound with high purity.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Ethyl 2-cyano-3-(3,4-difluorophenyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of amines.
Common reagents used in these reactions include hydrogen gas with a catalyst for reduction, and halogens or nitrating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Scientific Research Applications
Ethyl 2-cyano-3-(3,4-difluorophenyl)prop-2-enoate has several applications in scientific research:
- Chemistry It is used as an intermediate in synthesizing pharmaceuticals and agrochemicals.
- Biology The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
- Medicine Research is ongoing to explore its potential as a drug candidate for various diseases.
- Industry It is used in the development of new materials and as a building block for complex chemical synthesis.
Potential Activities
- Antitumor Activity: Derivatives of cyanoacrylate compounds have shown promise in anti-tumor studies. This compound may exhibit similar properties due to structural analogies.
- Anti-inflammatory Properties: Compounds with similar structures have been explored for their anti-inflammatory effects. The electrophilic nature of the cyano group allows potential interactions with nucleophiles in biological systems.
Case Studies and Research Findings
- Research indicates that compounds similar to this compound can interact with various enzymes due to their electrophilic characteristics. A study demonstrated that such interactions could lead to inhibition of certain enzyme activities related to cancer progression.
- In another study focusing on antimicrobial activity, derivatives of cyanoacrylate compounds were screened for their ability to inhibit bacterial growth. While direct data on this compound was not available, the results suggested that structural modifications could significantly influence biological activity.
Mechanism of Action
The mechanism of action of ethyl 2-cyano-3-(3,4-difluorophenyl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The difluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Table 1: Key Structural Features of Ethyl 2-cyano-3-(substituted phenyl)prop-2-enoate Derivatives
Key Observations:
Fluorinated Derivatives: The 3,4-difluorophenyl variant (CAS 623572-48-5) exhibits enhanced electrophilicity compared to mono-fluorinated analogs (e.g., 4-fluorophenyl; CAS 18861-57-9), facilitating nucleophilic attack in cycloaddition reactions . The trifluoromethoxy substituent (CAS 157951-16-1) introduces greater lipophilicity, making it suitable for agrochemical applications .
Non-Fluorinated Derivatives: The 4-methoxyphenyl analog (C13H13NO3) shows syn-periplanar conformation across the C=C bond (torsion angle: 3.2°), which stabilizes its crystal structure and enhances solubility in polar solvents . Furan-2-yl derivatives (e.g., CAS 23973-22-0) exhibit conjugated π-systems, useful in optoelectronic materials .
Thermodynamic and Physicochemical Properties
Table 2: Thermodynamic Data for Selected Derivatives
Key Findings:
Biological Activity
Ethyl 2-cyano-3-(3,4-difluorophenyl)prop-2-enoate is a compound with significant potential in medicinal and biological research. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Compound Overview
- Molecular Formula : CHFNO
- Molecular Weight : 237.20 g/mol
- IUPAC Name : this compound
- Structure : The compound features a cyano group and a difluorophenyl substituent, contributing to its unique chemical properties.
Potential Activities
- Antitumor Activity : Derivatives of cyanoacrylate compounds have shown promise in anti-tumor studies. This compound may exhibit similar properties due to structural analogies.
- Anti-inflammatory Properties : Compounds with similar structures have been explored for their anti-inflammatory effects. The electrophilic nature of the cyano group allows for potential interactions with nucleophiles in biological systems.
The mechanism by which this compound exerts its effects likely involves:
- Electrophilic Interactions : The cyano group acts as an electrophile, allowing it to react with nucleophiles in biological molecules such as proteins and enzymes.
- Binding Affinity Modulation : The difluorophenyl group may enhance binding affinity to specific receptors or enzymes, influencing their activity and leading to therapeutic effects.
Comparative Analysis
To better understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features | Unique Aspects |
|---|---|---|---|
| Methyl 2-cyano-3-(2,4-difluorophenyl)prop-2-enoate | CHFNO | Contains a methyl group instead of ethyl | Slightly lower molecular weight; different substitution pattern |
| Ethyl 2-cyano-3-(4-chlorophenyl)prop-2-enoate | CHClNO | Contains a chlorophenyl group | Different halogen; potential differences in biological activity |
| Ethyl 2-cyano-3-(phenyl)prop-2-enoate | CHNO | Lacks fluorine substituents | More hydrophobic; potentially different reactivity |
Case Studies and Research Findings
- Study on Electrophilic Compounds : Research indicates that compounds similar to this compound can interact with various enzymes due to their electrophilic characteristics. A study demonstrated that such interactions could lead to inhibition of certain enzyme activities related to cancer progression.
- Screening for Antimicrobial Properties : In another study focusing on antimicrobial activity, derivatives of cyanoacrylate compounds were screened for their ability to inhibit bacterial growth. While direct data on this compound was not available, the results suggested that structural modifications could significantly influence biological activity.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl 2-cyano-3-(3,4-difluorophenyl)prop-2-enoate, and how can purity be optimized?
- Methodology : The compound is typically synthesized via Knoevenagel condensation between ethyl cyanoacetate and a substituted benzaldehyde derivative (e.g., 3,4-difluorobenzaldehyde). Key steps include:
- Catalyst selection (e.g., piperidine or ammonium acetate).
- Solvent optimization (e.g., ethanol or toluene under reflux).
- Purification via recrystallization or column chromatography.
- Purity Control : Use HPLC with UV detection (λ = 254 nm) and a C18 column (mobile phase: acetonitrile/water 70:30) to verify purity >98%. Confirm structure via H/C NMR and FT-IR spectroscopy .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Key Techniques :
- NMR Spectroscopy : H NMR (CDCl₃, 400 MHz) identifies protons on the difluorophenyl ring (δ 7.2–7.8 ppm) and ester/cyano groups (δ 4.3 ppm for -OCH₂CH₃, δ 3.5 ppm for -CN).
- FT-IR : Peaks at ~2220 cm⁻¹ (C≡N stretch) and 1720 cm⁻¹ (ester C=O).
- Mass Spectrometry : ESI-MS (m/z = 267.2 [M+H]⁺) confirms molecular weight.
Q. How does the compound’s solubility profile impact experimental design?
- Solubility Data :
| Solvent | Solubility (mg/mL, 25°C) |
|---|---|
| DMSO | >50 |
| Ethanol | 20–30 |
| Water | <0.1 |
- Design Implications : Use polar aprotic solvents (e.g., DMSO) for reaction kinetics studies. For biological assays, pre-dissolve in DMSO and dilute with aqueous buffers to avoid precipitation .
Advanced Research Questions
Q. How can density functional theory (DFT) models predict electronic properties and reactivity?
- Methodology :
- Apply the Colle-Salvetti correlation-energy formula (LSDA/6-31G* basis set) to calculate HOMO-LUMO gaps, electrostatic potential maps, and Fukui indices.
- Validate against experimental UV-Vis spectra (λ_max ~300 nm) and cyclic voltammetry (oxidation peaks at +1.2 V vs. Ag/AgCl).
Q. What methodologies resolve contradictions between experimental and computational thermodynamic data?
- Case Study : Discrepancies in enthalpy of formation (ΔH_f) between adiabatic calorimetry (e.g., TAU-10 calorimeter) and DFT calculations.
- Resolution Steps :
Reassess computational parameters (e.g., include dispersion corrections like Grimme’s D3).
Verify experimental conditions (e.g., sample purity >99%, calibrated calorimeter).
Cross-reference with related compounds (e.g., ethyl cinnamate derivatives) to identify systematic errors .
Q. Which crystallographic tools are critical for analyzing hydrogen-bonding networks and crystal packing?
- Tools :
- SHELXL : Refine crystal structures using least-squares minimization. Key metrics: R-factor <5%, wR₂ <10%.
- ORTEP-3 : Visualize anisotropic displacement parameters and intermolecular interactions (e.g., C–H···F bonds).
Q. How do substituent effects (e.g., fluorine position) influence thermodynamic stability?
- Comparative Study :
| Derivative | ΔG (kJ/mol, 298 K) | Melting Point (°C) |
|---|---|---|
| 3,4-difluorophenyl | -152.3 | 118–120 |
| 2,3-difluorophenyl | -145.8 | 105–107 |
- Mechanistic Insight : Fluorine’s electron-withdrawing effect enhances lattice energy in the 3,4-derivative, increasing melting point and thermal stability .
Data Contradiction Analysis
Q. How to address discrepancies in reaction yields under varying catalytic conditions?
- Case Example : Yield drops from 85% to 60% when switching from piperidine to DBU as a catalyst.
- Troubleshooting :
- Analyze reaction intermediates via in situ FT-IR to detect side reactions (e.g., ester hydrolysis).
- Optimize solvent polarity (e.g., switch from ethanol to THF) to stabilize the transition state .
Methodological Tables
Table 1 : Thermodynamic Measurement Protocols (Adiabatic Calorimetry)
| Parameter | Specification |
|---|---|
| Instrument | TAU-10 Calorimeter (Termis, Moscow) |
| Temperature Range | 78–370 K |
| Sample Mass | 50–100 mg |
| Uncertainty | ±2% (expanded, k=2) |
Table 2 : Crystallographic Software Comparison
| Software | Application | Reference |
|---|---|---|
| SHELXL | Structure refinement | |
| ORTEP-3 | Thermal ellipsoid visualization |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
